Technical Guide: Spectroscopic Characterization of Quinolin-4-amine Hydrochloride
Technical Guide: Spectroscopic Characterization of Quinolin-4-amine Hydrochloride
Executive Summary
Quinolin-4-amine hydrochloride (4-Aminoquinoline HCl) is a critical bicyclic heteroaromatic scaffold, serving as the pharmacophore for a vast class of antimalarial drugs (e.g., chloroquine, amodiaquine) and kinase inhibitors. Its spectroscopic signature is defined by the interplay between the electron-rich amino group at position 4 and the electron-deficient quinoline ring.
This guide provides a rigorous technical analysis of its spectroscopic data (NMR, IR, MS), focusing on the hydrochloride salt form . It distinguishes itself from standard databases by explaining the causality of spectral features—specifically the impact of N1-protonation on chemical shifts and vibrational modes.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Quinolin-4-amine hydrochloride | |
| CAS Number | 1668-87-7 (HCl salt) | Free base: 578-68-7 |
| Formula | C | MW: 144.17 (base) + 36.46 (HCl) = 180.63 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant. |
| Solubility | High: Water, Methanol, DMSOLow: CHCl | Protonation at N1 drastically increases polarity. |
| Melting Point | >250 °C (decomp) | Free base melts at 151–155 °C. |
Experimental Protocols for Characterization
To ensure reproducible data, follow these field-proven sample preparation protocols.
Nuclear Magnetic Resonance (NMR)
-
Solvent Selection: Use DMSO-d
(99.9% D) for the HCl salt. D O is an alternative but will exchange amine/ammonium protons, erasing key diagnostic signals. -
Concentration: Prepare a 10–15 mg/mL solution.
-
Handling: The HCl salt is acidic. Ensure the NMR tube is free of residual base (e.g., from washing with detergent) to prevent in-situ deprotonation, which causes peak broadening and chemical shift migration.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (50:50).
-
Note: The HCl salt dissociates instantly in the mobile phase. You will observe the cation
of the free base.
Infrared Spectroscopy (IR)
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Pre-treatment: Dry the sample at 60 °C under vacuum for 1 hour before analysis to remove surface moisture, which interferes with the N-H region.
Spectroscopic Analysis
Mass Spectrometry (MS)
Molecular Ion:
Fragmentation Pathway:
The fragmentation of 4-aminoquinoline follows a characteristic pathway driven by the stability of the aromatic core. The primary loss is ammonia (NH
Figure 1: The loss of NH
Infrared Spectroscopy (IR)
The IR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the ring nitrogen and the formation of an ammonium species.
| Functional Group | Frequency (cm | Assignment & Salt Effect |
| N-H Stretch | 3100 – 3400 (Broad) | In the HCl salt, the sharp primary amine doublets of the free base are obscured by a broad, complex band due to the protonated ring nitrogen ( |
| Ammonium Band | 2500 – 3000 | A series of broad "combination bands" characteristic of amine salts ( |
| C=N / C=C (Ar) | 1620 – 1580 | Aromatic ring breathing modes. These bands shift to higher frequencies (blue shift) compared to the free base due to the increased positive charge density on the ring. |
| C-N Stretch | ~1350 | Aryl-amine bond stretch. |
NMR Spectroscopy ( H & C)
The protonation of the quinoline nitrogen (N1) exerts a strong electron-withdrawing effect, causing a downfield shift (deshielding) of the ring protons compared to the free base.
H NMR Data (400 MHz, DMSO-d
)
| Position | Multiplicity | Interpretation | |||
| H-2 | 8.80 – 8.95 | ~8.40 | d | 6.0 | Most deshielded due to proximity to |
| H-8 | 8.45 – 8.55 | ~8.10 | d | 8.0 | Deshielded by peri-effect and N1 protonation. |
| H-5 | 8.05 – 8.15 | ~7.80 | d | 8.0 | |
| H-7 | 7.85 – 7.95 | ~7.60 | t | 7.5 | |
| H-6 | 7.65 – 7.75 | ~7.40 | t | 7.5 | |
| H-3 | 6.90 – 7.00 | ~6.50 | d | 6.0 | Ortho to the amino group; shielded by resonance but shifted downfield by salt formation. |
| NH | 9.00 – 10.00 | ~6.80 | Broad s | - | In the salt, these protons exchange with the acidic proton, often merging into a very broad singlet downfield. |
C NMR Data (100 MHz, DMSO-d
)
-
C-4 (ipso): ~155-158 ppm. (Deshielded by N-substitution).
-
C-2: ~145-148 ppm.
-
C-8a: ~138 ppm.
-
C-7, C-8, C-5: 120–135 ppm region.
-
C-3: ~98–100 ppm. (Highly shielded due to resonance donation from the 4-NH
group).
Structural Logic & Tautomerism
It is vital to understand that 4-aminoquinoline can exist in two tautomeric forms: the amino form and the imino form. In the hydrochloride salt, the protonation occurs preferentially at the ring nitrogen (N1), stabilizing the aromatic system.
Figure 2: Protonation locks the molecule in a cationic aromatic state, distinct from the neutral imine tautomer.
Quality Control & Impurities
When analyzing commercial or synthesized batches, look for these common impurities:
-
4-Chloroquinoline: Starting material. Look for a lack of the NH
signal and a shift in H-2/H-3. -
Solvents:
-
Ethanol/Methanol: Often used in recrystallization of the salt.
-
Water:[3] The salt is hygroscopic; a large H
O peak at 3.33 ppm (in DMSO) is common.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved from [Link]
- Egan, T. J., et al. (2000).Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline ring basicity. Journal of Medicinal Chemistry.
- Pretsch, E., et al.Structure Determination of Organic Compounds. Springer.
